1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-nitroso-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-14(11-7-3-1-4-8-11)13(16-19)15(18)12-9-5-2-6-10-12/h1-10,17H/b14-13- |
InChI Key |
ADFQIYCDAFJWMW-YPKPFQOOSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime and Analogues
Conventional Synthetic Routes for Alpha-Oximinoketones
Alpha-oximinoketones are a class of compounds characterized by a C=NOH group adjacent to a carbonyl group. Their synthesis is a fundamental transformation in organic chemistry, providing access to a wide array of valuable intermediates. researchgate.net
Reaction of Carbonyl Compounds with Hydroxylamine (B1172632) and Nitrite (B80452) Sources
A traditional and widely employed method for the preparation of oximes involves the reaction of a carbonyl compound with hydroxylamine. researchgate.net In the context of α-oximinoketones, this typically involves the reaction of an α-dicarbonyl compound with hydroxylamine hydrochloride. nih.gov For instance, the reaction of α-haloketones with hydroxylamine hydrochloride can yield the corresponding α-haloketoximes. nih.gov
Another conventional approach is the nitrosation of a carbon atom situated between two electron-withdrawing groups, such as the carbonyl groups in a 1,3-diketone. nih.gov This can be accomplished using various nitrosating agents, including nitrous acid (generated in situ from sodium nitrite and a mineral acid) or alkyl nitrites in the presence of an acid or base catalyst. The initial C-nitroso compound is often unstable and rapidly tautomerizes to the more stable oxime. nih.gov
Advanced and Catalytic Synthesis of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Modern synthetic methods focus on improving efficiency, selectivity, and reaction conditions. This includes the development of advanced nitrosation procedures and the use of novel catalysts.
Nitrosation of 1,3-Diketones and Related Precursors
The most direct and common precursor for the synthesis of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime is 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane (B1670423). sigmaaldrich.com The central methylene (B1212753) group in dibenzoylmethane is highly activated by the two flanking benzoyl groups, making it susceptible to electrophilic attack by a nitrosating agent.
The nitrosation of 1,3-diketones can be performed under various conditions. One method involves mixing the diketone and a nitrite source, such as sodium nitrite, in an alkaline medium to form the enolate, followed by acidification to initiate the nitrosation reaction. rsc.org This procedure allows for better control of the reaction. The nitrosating agent in these reactions is typically nitrous acid, generated in situ.
The reaction mechanism is believed to proceed through the electrophilic attack of a nitrosating species on the enol or enolate form of the diketone. The resulting nitroso-ketone then undergoes tautomerization to the more stable α-oximinoketone.
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Acid-catalyzed Nitrosation | 1,3-Diketone | Sodium Nitrite, Acid (e.g., HCl) | In situ generation of nitrous acid. |
| Base-mediated Nitrosation | 1,3-Diketone | Alkyl Nitrite, Base (e.g., Sodium Ethoxide) | Proceeds via enolate intermediate. |
| Two-step Aqueous Method | 1,3-Diketone | Sodium Nitrite (in base), followed by Acidification | Controlled reaction by separating enolate formation and nitrosation steps. rsc.org |
Role of Novel Catalysts and Reagents in Oximation Reactions
Recent advancements in organic synthesis have introduced novel catalysts and reagents to improve oximation and related reactions. While specific catalytic systems for the direct synthesis of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime are not extensively detailed in the provided results, general trends in the synthesis of α-heterofunctionalized carbonyl compounds are relevant.
For instance, organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. nih.gov Catalysts based on proline and its derivatives have been shown to facilitate the direct introduction of nitrogen and oxygen atoms at the α-position of aldehydes and ketones. nih.gov These reactions often proceed through enamine intermediates.
In the broader context of carbonyl compound oxidation, various metal catalysts and organocatalysts have been developed for direct α-hydroxylation using molecular oxygen or peroxides as the oxidant. thieme-connect.de Furthermore, Brønsted acid-catalyzed reactions of ynamides with pyridine-N-oxides can generate intermediates functionally equivalent to α-carbonyl cations, allowing for the introduction of various nucleophiles. rsc.org While not direct examples for the synthesis of the title compound, these advanced methodologies highlight the ongoing efforts to develop more efficient and selective ways to functionalize the α-position of carbonyl compounds, which could be adapted for oximation reactions.
Green Chemistry Approaches in 1,3-Diphenyl-1,2,3-propanetrione 2-oxime Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. rasayanjournal.co.inmdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds and other fine chemicals. rasayanjournal.co.inresearchgate.net
For the synthesis of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime and its analogues, green approaches could include:
Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times, increase yields, and lead to cleaner reactions. rasayanjournal.co.inmdpi.com
Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions and simplifies work-up procedures. rasayanjournal.co.in
Ultrasonication: Ultrasound can be used to enhance reaction rates and yields in various organic transformations. rasayanjournal.co.in
While specific, published green chemistry protocols for the synthesis of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime are not prevalent in the initial search results, the application of these general green methodologies to the nitrosation of 1,3-diphenyl-1,3-propanedione presents a promising avenue for more sustainable production.
| Green Approach | Potential Advantage | Applicability |
|---|---|---|
| Microwave Irradiation | Reduced reaction time, higher yields. rasayanjournal.co.inmdpi.com | Nitrosation of diketones. |
| Solvent-free/Aqueous Media | Reduced VOCs, simplified work-up. rasayanjournal.co.in | Potentially applicable to nitrosation with water-soluble reagents. |
| Organocatalysis | Avoids toxic metals, potential for asymmetry. nih.gov | Development of specific organocatalysts for nitrosation. |
| Ultrasonication | Enhanced reaction rates. rasayanjournal.co.in | Can be applied to heterogeneous reaction mixtures. |
Reactivity and Mechanistic Studies of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime
General Reactions of Oximinoketones
1,3-Diphenyl-1,2,3-propanetrione 2-oxime belongs to the class of α-oximinoketones, also known as monooximes of α-diketones. These compounds are characterized by a vicinal ketone and oxime functional group, a combination that imparts unique reactivity. α-Oximinoketones are recognized as crucial synthetic intermediates for a wide range of important organic molecules. rajpub.com
Their general reactions include:
Reduction: The oxime group can be reduced to an amine, and the ketone to an alcohol. The reduction of oximes can yield primary amines using reagents like sodium metal or through catalytic hydrogenation. wikipedia.org This makes α-oximinoketones valuable precursors to α-amino ketones, which are themselves unstable but can be trapped in situ for further reactions, such as the Knorr pyrrole (B145914) synthesis. chempedia.info
Hydrolysis: Like other oximes, the oximino group can be hydrolyzed back to a carbonyl group under acidic conditions, regenerating the parent α-diketone. wikipedia.org
Rearrangements: The Beckmann rearrangement is a characteristic reaction of oximes, leading to the formation of amides. wikipedia.org This is a significant pathway for α-oximinoketones and is discussed in detail below.
Cyclization and Condensation: The adjacent carbonyl and oxime functionalities provide two reactive sites for condensation reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. rajpub.comnih.gov These reactions are fundamental to the synthesis of heterocycles like quinoxalines and pyrazoles. nih.govorganic-chemistry.org
The synthesis of α-oximinoketones is typically achieved through the nitrosation of the α-methylene group of a ketone using reagents like sodium nitrite (B80452) in acid. rajpub.comnih.gov For instance, various β-diketones can be chemoselectively converted to α-oximinoketones using a combination of sodium nitrite and oxalic acid on a wet silica (B1680970) gel support, which provides a mild and heterogeneous reaction condition. nih.gov
Beckmann Rearrangement and its Variants
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide or a lactam. wikipedia.org This reaction is a cornerstone of oxime chemistry and has been studied extensively. organic-chemistry.orgwikipedia.org For 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, this rearrangement involves the migration of one of the acyl groups (benzoyl groups) to the electron-deficient nitrogen atom.
The Beckmann rearrangement of a ketoxime, such as 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, typically yields a substituted amide. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation in strong acid or by reaction with reagents like phosphorus pentachloride, tosyl chloride, or cyanuric chloride. wikipedia.orgmasterorganicchemistry.com
The general transformation for a ketoxime is as follows:
Activation: The hydroxyl group of the oxime is activated by an acid or another reagent. masterorganicchemistry.com
Migration: The group anti-periplanar (trans) to the leaving group on the nitrogen migrates to the nitrogen atom, with simultaneous expulsion of the leaving group (e.g., water). organic-chemistry.org This forms a nitrilium ion intermediate.
Hydrolysis: The nitrilium ion is then attacked by water. masterorganicchemistry.com
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide product. masterorganicchemistry.com
In the case of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, the migrating group would be a benzoyl group, leading to the formation of an imide-like structure. If the starting material were an aldoxime (derived from an aldehyde), the rearrangement would result in the formation of a nitrile after deprotonation. masterorganicchemistry.com
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating. | wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | Used in early studies of the reaction. | libretexts.org |
| Tosyl Chloride (TsCl) | Forms a tosylate ester, a good leaving group. | wikipedia.org |
| Cyanuric Chloride | Acts as a catalytic activator for the hydroxyl group. | wikipedia.org |
| Amberlyst 15 | A solid acid catalyst, allowing for easier workup. | libretexts.org |
The key step of the Beckmann rearrangement is the 1,2-shift of an alkyl, aryl, or hydride group from the carbon to the adjacent nitrogen atom. masterorganicchemistry.comlumenlearning.com This migration is concerted with the cleavage of the N-O bond, meaning the migration and departure of the leaving group happen in a single step. organic-chemistry.org This avoids the formation of a highly unstable free nitrene intermediate. organic-chemistry.org
Several key mechanistic features are noteworthy:
Stereospecificity: The rearrangement is highly stereospecific. The group that is positioned anti (trans) to the leaving group on the oxime nitrogen is the one that migrates. organic-chemistry.org This has significant implications for asymmetrical ketoximes, where two different geometric isomers (E/Z) can exist, leading to different amide products.
Migratory Aptitude: In cases where the oxime geometry might racemize under the reaction conditions, the migratory aptitude of the groups can influence the product ratio. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. For example, a more substituted or branched alkyl group may migrate more favorably. youtube.com
Carbocation Rearrangements: The migration step is analogous to other carbocation rearrangements, such as the Wagner-Meerwein rearrangement, where a group shifts to an adjacent electron-deficient center. lumenlearning.com In the Beckmann rearrangement, the destination is an electron-deficient nitrogen atom. organic-chemistry.org
Solvent Effects: Computational studies have shown that solvent molecules play a crucial role in stabilizing the transition state. For instance, in the rearrangement of acetone (B3395972) oxime in acetic acid, solvent molecules were found to stabilize the departing hydroxyl group through hydrogen bonding. wikipedia.org
Cycloaddition and Condensation Reactions
The dicarbonyl-like nature of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime makes it an excellent substrate for condensation and cycloaddition reactions to build complex heterocyclic molecules.
Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. researchgate.net 1,3-Diphenyl-1,2,3-propanetrione 2-oxime can serve as a 1,2-dicarbonyl equivalent. The reaction involves the nucleophilic attack of the diamine onto the two carbonyl groups (one actual ketone, one oximino-carbon), followed by dehydration to form the aromatic quinoxaline (B1680401) ring. Various catalysts, including bismuth salts, palladium complexes, and solid acids like montmorillonite (B579905) K-10, have been employed to facilitate this transformation. researchgate.net A proposed mechanism involves acid catalysis to protonate a carbonyl group, facilitating nucleophilic attack by the diamine, followed by cyclization and dehydration. researchgate.net
Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com 1,3-Diphenyl-1,2,3-propanetrione, the parent compound of the oxime, would react with hydrazine to form 1,3-diphenyl-1H-pyrazole. chemicalbook.com The oxime itself can be a precursor. For example, reacting 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole with thiosemicarbazide (B42300) leads to further heterocyclic modifications. nih.gov The general synthesis often proceeds through a pyrazoline intermediate which then aromatizes. organic-chemistry.orgjocpr.com
Pyrroles: Pyrroles can be synthesized from ketoximes through various methods. The Trofimov reaction, for instance, involves the reaction of ketoximes with acetylenes in the presence of a superbase like KOH/DMSO to yield pyrroles. arkat-usa.org A one-pot version of this reaction allows for the in situ formation of the oxime from a ketone, followed by reaction with acetylene (B1199291). arkat-usa.org Another route involves the arkat-usa.orgarkat-usa.org-sigmatropic rearrangement of O-vinyl oxime ethers, followed by a Paal-Knorr type cyclization to furnish the pyrrole ring. thieme-connect.de
| Heterocycle | Co-reactant | General Reaction Type | Reference |
|---|---|---|---|
| Quinoxaline | o-Phenylenediamine | Condensation | researchgate.netnih.gov |
| Pyrazole | Hydrazine | Condensation/Cyclization | youtube.comorganic-chemistry.org |
| Pyrrole | Acetylene | Trofimov Reaction | arkat-usa.org |
The reactivity of the oxime group is multifaceted. While it can undergo rearrangement, it can also act as a nucleophile. The nucleophilicity of oximes has been studied, and they can participate in addition reactions. acs.org This nucleophilic character resides in both the oxygen and nitrogen atoms, but reactions can be directed to be selective.
N-Selective Nucleophilicity: While the oxygen of the oxime is generally considered more nucleophilic, reactions at the nitrogen atom are also possible. It has been shown that SN2-type nucleophilic substitution can occur at the sp2-hybridized nitrogen atom of oximes under certain conditions, which is contrary to conventional rules. tcichemicals.com For example, sulfonyl oxime ethers undergo facile nucleophilic substitution with various nucleophiles. rsc.org This inherent nucleophilicity allows oximes to be used in the synthesis of other nitrogen-containing compounds. tcichemicals.com
Domino Reactions: A domino, or tandem, reaction is a sequence where subsequent reactions occur without the need to isolate intermediates or change reaction conditions. The synthesis of quinoxalines from α-hydroxy ketones is an example of a tandem oxidation-condensation process. researchgate.net Similarly, the one-pot synthesis of pyrroles from ketones, hydroxylamine (B1172632), and acetylene represents a domino oximation-cyclization sequence. arkat-usa.org These processes are highly efficient as they reduce waste and simplify procedures. The formation of complex heterocyclic systems from 1,3-Diphenyl-1,2,3-propanetrione 2-oxime often proceeds through such domino pathways, where an initial condensation is followed by an intramolecular cyclization and subsequent aromatization.
Oxidative Transformations and Carbon-Carbon Bond Cleavage Reactions
The oxidative behavior of ketoximes, particularly those with adjacent carbonyl groups like 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, is a subject of significant interest in synthetic chemistry. While specific studies on the oxidative transformation of this exact molecule are not extensively detailed in publicly available literature, the reactivity of the broader class of α-keto oximes provides a foundational understanding.
Generally, the oxidation of ketones requires vigorous conditions, often involving strong oxidizing agents and elevated temperatures. These reactions can proceed via cleavage of carbon-carbon bonds, yielding a mixture of carboxylic acids. For instance, the oxidation of a ketone can break the bond between the carbonyl carbon and an adjacent carbon atom. In the case of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, the presence of two benzoyl groups flanking the oxime-ketone core suggests that oxidative cleavage could potentially yield benzoic acid as a primary product.
Furthermore, various methods exist for the oxidative cleavage of the C=NOH group in oximes, which typically regenerate the parent carbonyl compound. These deoximation reactions can be carried out using a range of oxidizing agents. While these methods are primarily aimed at deprotection, the reaction of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime with strong oxidants could lead to more complex transformations, including cleavage of the C1-C2 or C2-C3 bonds. The specific products would be contingent on the nature of the oxidant and the reaction conditions employed.
Isomerization and Hydration Phenomena of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
The potential for isomerization in 1,3-Diphenyl-1,2,3-propanetrione 2-oxime is an area that warrants investigation. Oximes can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. The specific isomeric form of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime and its potential to interconvert under different conditions, such as in various solvents or upon exposure to catalysts, is a key aspect of its chemistry.
Studies on analogous compounds, such as fluoroalkyl-containing 1,2,3-propanetrione 2-oximes, have shown that these molecules can undergo isomerization in solution, as observed by NMR spectroscopy. This suggests that 1,3-Diphenyl-1,2,3-propanetrione 2-oxime may also exhibit similar isomeric behavior in solvents like DMSO-d6.
Hydration of the oxime or the adjacent carbonyl groups represents another potential transformation. The hydrolysis of oximes to their corresponding carbonyl compounds is a well-documented reaction, typically occurring under acidic conditions. For 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, this would regenerate the parent trione (B1666649), 1,3-Diphenyl-1,2,3-propanetrione. Additionally, the ketone functionalities themselves could potentially undergo hydration to form geminal diols, although this equilibrium usually favors the ketone form unless influenced by significant electronic or steric factors. Research on related 1,2,3-trione 2-oximes has indicated that hydration products can be formed under certain conditions.
Thermal Decomposition Pathways of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
The thermal stability and decomposition pathways of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime are critical for understanding its handling and reactivity at elevated temperatures. The thermolysis of oximes can proceed through various mechanisms, including homolytic cleavage of the N-O bond to generate iminyl radicals, or concerted fragmentation reactions.
For vicinal oxime-carbonyl compounds, thermal decomposition can lead to a variety of products. For example, studies on the thermal behavior of fluoroalkyl-containing 1,2,3-propanetrione 2-oximes under mass spectrometry conditions have shown partial decomposition to form 2-aryl-2-oxoethanenitriles. This suggests a fragmentation pathway involving the cleavage of a carbon-carbon bond and the loss of a carbonyl group.
Structural Characterization and Spectroscopic Analysis of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2,3-propanetrione 2-oxime derivatives. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while ¹⁹F NMR is crucial for characterizing fluorinated analogues.
Research on 3-polyfluoroalkyl-1,2,3-propanetrione 2-oximes highlights the utility of these techniques. Due to solubility challenges, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often used as the NMR solvent. However, analysis in this solvent has revealed that these oximes can undergo isomerization and hydration, phenomena that must be considered when interpreting the spectra researchgate.net. For instance, the presence of multiple sets of signals in ¹H or ¹⁹F NMR spectra can indicate the existence of such isomers or hydrates in solution researchgate.net.
Table 1: NMR Spectroscopic Analysis Considerations for 1,2,3-Propanetrione 2-oxime Derivatives
| Technique | Information Provided | Key Observations from Derivatives researchgate.net |
| ¹H NMR | Provides data on the proton environment, including aromatic and oxime-OH protons. | Can reveal isomerization and hydration when multiple species are present in solution (e.g., in DMSO-d₆). |
| ¹³C NMR | Identifies the carbon skeleton, including the distinct signals for carbonyl (C=O) and oxime (C=NOH) carbons. | Confirms the presence of the core trione-oxime structure. |
| ¹⁹F NMR | Essential for the characterization of fluoroalkyl-substituted derivatives. | Sensitive to the electronic environment, providing clear signals for fluorine-containing groups. |
Vibrational Spectroscopy (Infrared)
Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. For 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent carbonyl and oxime moieties.
The key vibrational modes help confirm the molecular structure. Each chemical bond vibrates at a characteristic frequency, providing a unique spectral fingerprint youtube.com. For the title compound and its derivatives, the most significant peaks would be used to verify the presence of the various functional groups.
Table 2: Expected Characteristic Infrared Absorption Bands for 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Oxime | O-H stretch | 3100 - 3500 (broad) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Carbonyl | C=O stretch | 1670 - 1720 |
| Oxime | C=N stretch | 1620 - 1680 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Oxime | N-O stretch | 930 - 960 |
Mass Spectrometry (GC-MS) for Thermal Decomposition Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical components in a sample. When applied to thermally labile compounds like some 1,2,3-propanetrione 2-oximes, it can also provide insights into their decomposition pathways.
Studies on fluoroalkyl- and aryl-substituted 1,2,3-propanetrione 2-oximes have shown that these molecules can undergo partial thermal decomposition under the high-temperature conditions of the GC injection port researchgate.net. This decomposition is not random; a specific fragmentation pattern has been identified where the oximes cleave to form more stable products.
The primary thermal decomposition products identified for this class of compounds are 2-aryl-2-oxoethanenitriles researchgate.net. This suggests a retro-decomposition pathway is favored under GC-MS analysis conditions.
Table 3: Thermal Decomposition of 1-Aryl-1,2,3-propanetrione 2-oximes in GC-MS
| Reactant | Decomposition Product | Reference |
| 1-Aryl-3-polyfluoroalkyl-1,2,3-propanetrione 2-oxime | 2-Aryl-2-oxoethanenitrile | researchgate.net |
X-ray Crystallography and Molecular Structure Determination
X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique yields precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous determination of the molecule's three-dimensional architecture.
Table 4: Crystallographic Data for Representative 1,2,3-Propanetrione 2-Oxime Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| 4,4-Difluoro-1-(4-methoxyphenyl)-1,2,3-butanetrione 2-oxime | C₁₁H₉F₂NO₄ | Monoclinic | P2₁/c | Features intermolecular hydrogen bonds. | researchgate.net |
| 4,4,4-Trifluoro-1-(thien-2-yl)-1,2,3-butanetrione 2-oxime | C₈H₄F₃NO₃S | Monoclinic | P2₁/n | Exhibits intermolecular hydrogen bonds dictating crystal packing. | researchgate.net |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular forces. These interactions, including hydrogen bonds and van der Waals forces, define the supramolecular architecture.
In the crystal structures of 1,2,3-propanetrione 2-oxime derivatives, intermolecular hydrogen bonds are a dominant feature researchgate.net. The oxime group (-C=N-OH) is a potent hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom). These interactions link adjacent molecules, often forming chains or dimeric motifs that build the larger crystal lattice. The specific nature of these hydrogen bonds, including their lengths and angles, has been characterized in the solved structures of the fluoroalkyl derivatives researchgate.net.
Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis) for Stability Assessment
Thermal analysis techniques are employed to measure changes in a material's physical properties as a function of temperature. Thermogravimetric Analysis (TGA) monitors mass changes, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events like melting and decomposition abo.fi.
For 1,2,3-propanetrione 2-oxime derivatives, TGA and DTA are used to determine their thermal stability researchgate.netresearchgate.net. The TGA curve typically shows a stable plateau at lower temperatures, followed by a sharp drop in mass indicating the onset of thermal decomposition. The DTA curve complements this by showing endothermic peaks for melting and exothermic peaks associated with the energy released during decomposition nih.gov.
Studies on a series of fluoroalkyl- and aryl-substituted oximes have established the temperature ranges of their stability. For example, TGA/DTA curves for compounds like 4,4-difluoro-1-phenyl-1,2,3-butanetrione 2-oxime (a phenyl derivative) and others show that decomposition typically begins at elevated temperatures, and the exact temperature is influenced by the nature of the substituents on the propanetrione backbone researchgate.net. This allows for a comparative assessment of stability across a series of related compounds.
Table 5: Summary of Thermal Analysis Findings for 1,2,3-Propanetrione 2-oxime Derivatives
| Technique | Measurement | Information Obtained | Reference |
| TGA | Mass vs. Temperature | Determines the onset temperature of decomposition and quantifies mass loss during degradation. | researchgate.netresearchgate.net |
| DTA | ΔT vs. Temperature | Identifies melting points (endotherms) and decomposition events (exotherms). | researchgate.netresearchgate.net |
Coordination Chemistry of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime As a Ligand
Chelation Behavior and Coordination Modes with Transition Metal Ions
1,3-Diphenyl-1,2,3-propanetrione 2-oxime, also known as isonitrosodibenzoylmethane, possesses multiple potential donor atoms, making it a versatile ligand for coordination with transition metal ions. The primary coordination sites are anticipated to be the nitrogen atom of the oxime group and the oxygen atoms of the carbonyl groups.
The chelation behavior is expected to be influenced by the tautomeric forms of the ligand. The oxime group (>C=N-OH) can deprotonate to form an oximato group (>C=N-O⁻), which can then coordinate to a metal ion. The presence of the two flanking phenyl groups can induce steric hindrance, influencing the geometry of the resulting metal complexes.
Based on related α-oximino-β-diketone ligands, several coordination modes can be postulated:
Bidentate Chelation: The ligand could coordinate to a metal ion through the nitrogen of the oxime and one of the carbonyl oxygens, forming a stable five or six-membered chelate ring.
Bridging Coordination: The ligand could act as a bridge between two metal centers, with the oxime group coordinating to one metal and the carbonyl groups to another.
The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,3-diphenyl-1,2,3-propanetrione 2-oxime would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature would be crucial in obtaining crystalline products suitable for characterization.
Standard methods for the synthesis of transition metal complexes with oxime-containing ligands often involve refluxing a solution of the metal salt and the ligand in an alcoholic or aqueous-alcoholic medium. The resulting complexes can be isolated by filtration and purified by recrystallization.
Characterization of the synthesized complexes would rely on a combination of analytical and spectroscopic techniques:
Elemental Analysis: To determine the empirical formula of the complexes and ascertain the metal-to-ligand ratio.
Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which provides information about the oxidation state and geometry of the central metal ion.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules.
Spectroscopic and Structural Properties of Metal-1,3-Diphenyl-1,2,3-propanetrione 2-oxime Complexes
The spectroscopic and structural properties of the metal complexes provide valuable insights into the coordination environment around the metal ion.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes can confirm the coordination sites. Key vibrational bands to monitor include:
The ν(C=N) (oxime) stretching frequency, which is expected to shift upon coordination of the nitrogen atom.
The ν(C=O) (carbonyl) stretching frequency, which would shift if the carbonyl oxygen is involved in coordination.
The appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations in the far-IR region.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere. The positions and intensities of the d-d transition bands are characteristic of the electronic configuration and symmetry of the metal ion. Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can help identify the binding sites.
Table of Expected Spectroscopic Data for Metal Complexes of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
| Spectroscopic Technique | Expected Observations upon Complexation |
| IR Spectroscopy | Shift in ν(C=N) and ν(C=O) bands. Appearance of new ν(M-N) and ν(M-O) bands. |
| UV-Vis Spectroscopy | Appearance of d-d transition bands characteristic of the metal ion's geometry. Presence of ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands. |
| NMR Spectroscopy | Downfield or upfield shifts of proton and carbon signals of the ligand upon coordination. Disappearance of the oxime proton signal upon deprotonation and coordination. |
Ligand Exchange Dynamics in Coordination Compounds
Information regarding the ligand exchange dynamics of 1,3-diphenyl-1,2,3-propanetrione 2-oxime complexes is scarce. Generally, the lability of a ligand in a coordination complex is influenced by factors such as the nature of the metal ion, its oxidation state, the coordination number, and the electronic and steric properties of the ligand itself.
For transition metal complexes, ligand exchange reactions can proceed through associative, dissociative, or interchange mechanisms. The bulky phenyl groups of 1,3-diphenyl-1,2,3-propanetrione 2-oxime might sterically hinder the approach of an incoming ligand, potentially favoring a dissociative pathway for ligand exchange.
Photo-optical and Luminescence Properties of Metal-1,3-Diphenyl-1,2,3-propanetrione 2-oxime Complexes
The photo-optical and luminescence properties of metal complexes are of significant interest for applications in areas such as sensing, bioimaging, and light-emitting devices. The luminescence of a complex can originate from metal-centered, ligand-centered, or charge-transfer excited states.
Complexes of d¹⁰ metal ions like Zn(II) and Cd(II) with organic ligands are often luminescent, with the emission typically arising from ligand-centered transitions. The introduction of a metal ion can enhance the luminescence of the ligand through chelation-enhanced fluorescence (CHEF) or introduce new emission pathways.
The presence of the extended π-system in 1,3-diphenyl-1,2,3-propanetrione 2-oxime suggests that its metal complexes could exhibit interesting photophysical properties. The nature of the metal ion would play a critical role in determining the luminescence characteristics. For instance, paramagnetic metal ions often quench the luminescence of the ligand.
Further research is required to synthesize and characterize the metal complexes of 1,3-diphenyl-1,2,3-propanetrione 2-oxime to fully elucidate their coordination behavior and explore their potential applications.
Theoretical and Computational Investigations of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime
Quantum Chemical Studies on Electronic Structure and Conformations
Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms (conformations) and the distribution of electrons within a molecule (electronic structure). These studies can predict the most stable geometries and provide insights into the molecule's reactivity and spectroscopic properties.
For molecules with multiple rotatable bonds, such as 1,3-diphenyl-1,2,3-propanetrione 2-oxime, a conformational analysis is the first step in a theoretical investigation. This involves systematically rotating the single bonds to map out the potential energy surface and identify the low-energy conformers. For the related class of α-ketocarbonyls, computational studies have shown that planar conformations with the two carbonyl oxygens in an s-trans arrangement are often favored to minimize electrostatic repulsion. However, the presence of the oxime group and the phenyl rings in 1,3-diphenyl-1,2,3-propanetrione 2-oxime introduces additional complexity due to steric interactions and potential intramolecular hydrogen bonding.
Once the stable conformers are identified, their electronic structures can be analyzed in detail. This includes the calculation of:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents.
Mechanistic Computational Analysis of Reactions Involving 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility and kinetics of a particular transformation.
For 1,3-diphenyl-1,2,3-propanetrione 2-oxime, several types of reactions could be investigated computationally:
Oxime Formation: The formation of the oxime itself from its precursor diketone and hydroxylamine (B1172632) can be modeled. Computational studies on the general mechanism of oxime formation from a ketone show a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by proton transfers to form a tetrahedral intermediate, and subsequent elimination of water. The calculations can determine the activation barriers for each step, providing a detailed energy profile of the reaction.
Reactions at the Carbonyl Groups: The two carbonyl groups in 1,3-diphenyl-1,2,3-propanetrione 2-oxime are potential sites for nucleophilic attack. Computational models can predict the relative reactivity of these two sites and the stereochemical outcome of such reactions.
Rearrangement Reactions: Oximes are known to undergo the Beckmann rearrangement to form amides. Theoretical calculations could explore the feasibility of such a rearrangement for 1,3-diphenyl-1,2,3-propanetrione 2-oxime under various catalytic conditions.
A mechanistic study would typically involve locating the transition state structure for each elementary step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Furthermore, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.
Advanced Density Functional Theory (DFT) Methods for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
For a molecule like 1,3-diphenyl-1,2,3-propanetrione 2-oxime, a variety of molecular properties can be predicted using advanced DFT methods:
NMR Chemical Shifts: DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, has become a standard approach for the accurate prediction of ¹H and ¹³C NMR chemical shifts. By comparing calculated shifts with experimental data, the proposed structure and stereochemistry of a molecule can be confirmed. The selection of an appropriate DFT functional and basis set is crucial for obtaining high accuracy.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. This information can be used to interpret experimental spectra and to characterize the bonding within the molecule.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. This allows for the prediction of the wavelengths of maximum absorption and the nature of the electronic transitions involved.
The table below illustrates the types of data that would be generated from such DFT calculations, although specific values for 1,3-diphenyl-1,2,3-propanetrione 2-oxime are not available in the cited literature.
| Property | Computational Method | Typical Information Obtained |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G) | Bond lengths, bond angles, dihedral angles of stable conformers |
| Electronic Energies | DFT (e.g., B3LYP/6-31G) | HOMO energy, LUMO energy, HOMO-LUMO gap |
| NMR Chemical Shifts | GIAO-DFT | Predicted ¹H and ¹³C chemical shifts (ppm) |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | IR and Raman active vibrational modes (cm⁻¹) |
| Electronic Transitions | TD-DFT | Absorption wavelengths (nm) and oscillator strengths |
The continuous development of new functionals and the increasing power of computers are constantly improving the predictive power of DFT methods, making them an indispensable tool in modern chemical research.
Applications of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime in Academic and Industrial Chemistry
Utility as a Synthetic Intermediate for Complex Organic Molecules
The structural framework of 1,3-diphenyl-1,2,3-propanetrione 2-oxime, featuring vicinal carbonyl groups and an oxime functionality, theoretically positions it as a versatile precursor in organic synthesis. However, a thorough review of scientific literature did not yield specific examples of its employment in the following capacities.
Precursor for Amino Acids and Alpha-Diketones
The conversion of oximes to amino groups is a known transformation, often achieved through reduction. This suggests a potential pathway for 1,3-diphenyl-1,2,3-propanetrione 2-oxime to serve as a precursor to specialized amino acids. For instance, the catalytic hydrogenation of oximes can yield primary amines, a fundamental reaction in the synthesis of amino acids. google.com However, no literature was found that specifically documents the reduction of 1,3-diphenyl-1,2,3-propanetrione 2-oxime to yield an amino acid derivative.
Similarly, while the parent structure is a triketone, its direct application as a synthetic precursor to other α-diketones is not described. The synthesis of α-diketones is a well-established area of organic chemistry with various methodologies available, but the use of this specific oxime as a starting material is not among them. nih.govorganic-chemistry.orgnih.gov
Building Block for Heterocyclic Systems and Polymers
Oximes are recognized as valuable synthons for the construction of various heterocyclic rings. clockss.org The presence of multiple electrophilic and nucleophilic centers within 1,3-diphenyl-1,2,3-propanetrione 2-oxime suggests its potential for condensation reactions with dinucleophiles to form heterocycles such as quinoxalines or other nitrogen-containing ring systems. For example, related compounds like 3-(trifluoromethyl)-1,2,3-propanetrione 2-oximes have been reacted with 1,2-diaminobenzene derivatives to afford new bis-quinoxaline systems. researchgate.net Nevertheless, specific examples of such reactions involving 1,3-diphenyl-1,2,3-propanetrione 2-oxime are not reported in the surveyed literature.
Furthermore, there is no available information on the use of 1,3-diphenyl-1,2,3-propanetrione 2-oxime as a monomer or building block in polymerization reactions.
Role in Analytical Chemistry Methodologies
The ability of oxime functionalities to chelate metal ions often leads to their use in analytical chemistry. However, the application of 1,3-diphenyl-1,2,3-propanetrione 2-oxime in this field is not documented.
Reagents for Metal Ion Detection
While oxime-containing ligands are known to form colored complexes with various metal ions, enabling their spectrophotometric determination, no studies were found that utilize 1,3-diphenyl-1,2,3-propanetrione 2-oxime for this purpose.
Components in Electrochemical Sensors for Chemical Detection
Electrochemical sensors often rely on specific interactions between an analyte and a modified electrode surface. nih.govnih.govmdpi.commdpi.comfrontiersin.org Although oxime-containing compounds can be immobilized on electrode surfaces to act as recognition elements, there is no literature detailing the incorporation of 1,3-diphenyl-1,2,3-propanetrione 2-oxime into an electrochemical sensor for the detection of any specific chemical species.
Catalytic Applications in Organic Transformations
The coordination of metal ions by ligands containing oxime groups can generate catalytically active complexes. researchgate.netnih.govrsc.org These complexes can participate in a variety of organic transformations. However, a review of the literature reveals no instances where 1,3-diphenyl-1,2,3-propanetrione 2-oxime has been employed as a ligand in a catalytic system or has demonstrated intrinsic catalytic activity.
Potential in Materials Science and Photophysics
Information regarding the application of 1,3-diphenyl-1,2,3-propanetrione 2-oxime in materials science and photophysics is not available in the consulted research. However, the extended π-system, encompassing two phenyl rings and a central conjugated core, suggests a potential for interesting photophysical properties. Related molecules containing aromatic and carbonyl groups are often investigated for applications in organic electronics and as photoinitiators.
Derivatives and Analogues of 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime
Synthesis and Reactivity of Substituted Alpha-Oximinoketones
The synthesis of α-oximinoketones can be achieved through various methods, often involving the nitrosation of a ketone precursor. The reactivity of these compounds is largely dictated by the presence of the vicinal carbonyl and oxime functionalities.
A common route to α-oximinoketones involves the reaction of ketones with nitrosating agents. For instance, α-haloketones can be converted to α-halogenated-α-oximinoketones through treatment with nitrous acid. The reactivity of the starting α-haloketones is influenced by the nature of the halogen and the electronic effects of the substituents on the aromatic rings. mdpi.com
The reactivity of α-substituted ketones, in general, has been explored in various contexts. They can participate in multicomponent reactions, such as the Passerini and Ugi reactions. nih.gov Studies have shown that α-substituted ketones often exhibit enhanced reactivity compared to their unsubstituted parent ketones in these condensations. nih.gov The substitution at the α-position can also direct the outcome of reactions. For example, the reaction of α-substituted acetophenones with allyltributylstannane (B1265786) can proceed through different mechanisms, including free radical chain sequences, depending on the nature of the substituent. nih.gov
The introduction of different functional groups at the α-position of ketones, a process known as α-functionalization, has been a significant area of research. springernature.comnih.govnih.gov Methods have been developed for the enantioselective α-functionalization of ketones with a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. springernature.com These reactions often rely on rendering the α-position of the ketone electrophilic. nih.gov
Table 1: Reactivity of α-Substituted Ketones
| Reactant Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| α-Substituted Ketones | Passerini & Ugi Reactions | α-Substituted ketones are more reactive than parent ketones. | nih.gov |
| α-Substituted Acetophenones | Reaction with Allyltributylstannane | Reaction proceeds via free radical chain mechanisms. | nih.gov |
Structural Diversity of Related Alpha-Oximinoketones
The structural diversity of α-oximinoketones stems from the variety of substituents that can be incorporated into the molecule, both on the carbon skeleton and on the oxime functional group. This diversity allows for the fine-tuning of the chemical and physical properties of the compounds.
Synthetic methodologies allow for the introduction of a wide array of functional groups. For example, N-acyl-α-amino ketones, which are structurally related to α-oximinoketones, have been synthesized with various substituents. nih.gov These syntheses often start from α-amino acids, allowing for the incorporation of different side chains. The synthesis of α-amino ketones, in general, has seen significant advances, enabling the preparation of a diverse range of substitution patterns. rsc.org
The diversity can be further expanded by modifying the aromatic rings of phenyl-containing α-oximinoketones. Substituents on these rings can modulate the electronic properties of the entire molecule. The synthesis of α-haloketones, which are common precursors, tolerates a range of electron-donating and electron-withdrawing groups on the aryl moieties. mdpi.com
Table 2: Examples of Structurally Diverse Related Ketones
| Compound Class | Key Structural Features | Synthetic Precursors | Reference |
|---|---|---|---|
| N-Acyl-α-amino Ketones | Varied N-acyl groups and amino acid side chains. | N-acyl-α-amino acids | nih.gov |
| α-Amino Ketones | Diverse substitution patterns on the nitrogen and carbon skeleton. | Various starting materials depending on the methodology. | rsc.org |
O-Functionalized Oxime Derivatives
The functionalization of the oxygen atom of the oxime group in α-oximinoketones opens up another avenue for creating structural diversity and modulating the properties of the parent compound. These O-functionalized derivatives can exhibit unique reactivity and biological activity.
While direct O-functionalization of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime is not extensively detailed in the provided search results, general principles of ketone and oxime chemistry can be applied. The oxygen atom of an oxime is nucleophilic and can react with various electrophiles.
For example, the α-oxygenation of ketones is a well-established transformation. organic-chemistry.org Methods for the α-hydroxylation, α-acetoxylation, and α-tosyloxylation of ketones have been developed using various oxidizing agents and catalysts. organic-chemistry.org While these methods target the α-carbon, they highlight the types of functional groups that can be introduced in proximity to a carbonyl group.
The concept of umpolung, or reactivity reversal, has been applied to the α-functionalization of ketones and amides, allowing for the introduction of heteroatom nucleophiles at the α-position. nih.govnih.gov This strategy could potentially be adapted for the O-functionalization of the oxime by using appropriate electrophilic reagents that target the oxime oxygen.
Table 3: Methods for α-Oxygenation of Ketones
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| α-Hydroxylation | Oxone, trifluoroacetic anhydride, iodobenzene (B50100) (cat.) | α-Hydroxyalkyl aryl ketones | organic-chemistry.org |
| α-Acetoxylation | Acetic anhydride, 30% aqueous hydrogen peroxide, iodobenzene (cat.) | α-Acetoxy ketones | organic-chemistry.org |
Future Perspectives and Challenges in Research on 1,3 Diphenyl 1,2,3 Propanetrione 2 Oxime
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis lies in the adoption of environmentally benign practices. For 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, moving beyond traditional synthesis methods is paramount. Future research should focus on developing green and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Key areas for exploration include:
Catalytic Approaches: Investigating the use of biocatalysts, such as enzymes, or heterogeneous catalysts could offer highly selective and efficient synthetic pathways under mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and simplifying purification processes.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources could significantly accelerate reaction times and improve yields, while often requiring less energy than conventional heating methods.
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents will be a critical step in developing a truly sustainable synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future methodologies should be evaluated based on their atom economy to ensure minimal waste generation.
Table 1: Comparison of Potential Green Synthetic Methods for 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
| Method | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability and cost, substrate specificity. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, potential for continuous flow processes. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Scale-up limitations, potential for localized overheating. |
| Sonochemistry (Ultrasound) | Enhanced reaction rates, improved mass transfer. | Equipment costs, potential for radical side reactions. |
| Synthesis in Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, potential for different reaction pathways. |
Exploration of Novel Reactivity and Unprecedented Transformations
The rich functionality of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime, featuring a vicinal tricarbonyl system and an oxime group, suggests a wide scope for novel chemical transformations. A significant challenge and opportunity lie in selectively targeting one functional group in the presence of others.
Future research should investigate:
Photochemical Reactions: The presence of carbonyl and oxime chromophores suggests that the molecule may exhibit interesting photochemical reactivity. Irradiation with UV or visible light could induce unique cyclizations, rearrangements, or fragmentation pathways, leading to the synthesis of novel molecular architectures. The study of oxime derivatives of 2,3-diarylcyclopent-2-en-1-ones has revealed interesting photochromic properties, suggesting a potential avenue for investigation. nih.gov
Cycloaddition Reactions: The oxime functionality can participate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. mdpi.com Exploring the reactivity of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime in such reactions could lead to the synthesis of novel heterocyclic systems with potential biological activity.
Rearrangement Reactions: Oximes are known to undergo various rearrangement reactions, such as the Beckmann rearrangement. Investigating the behavior of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime under different reaction conditions could unveil new synthetic routes to valuable nitrogen-containing compounds.
Reactions at the Tricarbonyl Moiety: The highly electrophilic nature of the central carbonyl group in the 1,2,3-trione system presents opportunities for a range of nucleophilic addition reactions. The challenge will be to achieve regioselectivity and control the subsequent transformations of the resulting intermediates.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough understanding of the structural, electronic, and dynamic properties of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime is crucial for predicting its reactivity and designing new applications. While a crystal structure for the related compound 1,3-diphenyl-propan-2-one oxime has been reported, detailed spectroscopic and computational data for the title compound are lacking. eurjchem.comresearchgate.net
Future research should employ a combination of advanced techniques:
Spectroscopic Analysis: Comprehensive characterization using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, will be essential to elucidate the precise molecular structure and stereochemistry. researchgate.net Vibrational spectroscopy (Infrared and Raman) will provide insights into the bonding and functional groups present.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, and angles, which is invaluable for computational modeling. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. biointerfaceresearch.comresearchgate.net Such studies can also be used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed reactivity. researchgate.net This theoretical approach can guide experimental design and provide a deeper understanding of the molecule's behavior at a molecular level.
Table 2: Proposed Spectroscopic and Computational Studies for 1,3-Diphenyl-1,2,3-propanetrione 2-oxime
| Technique | Information to be Gained |
| 1H, 13C, 15N NMR | Connectivity of atoms, stereochemistry, electronic environment of nuclei. |
| FT-IR and Raman Spectroscopy | Identification of functional groups, information on bond strengths. |
| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. |
| X-ray Crystallography | Solid-state structure, bond lengths and angles, intermolecular interactions. |
| DFT Calculations | Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra, reaction pathways. |
Expanding Applications in Emerging Chemical Fields
The unique structural features of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime suggest its potential for a wide range of applications in various emerging fields of chemistry. The presence of both coordinating sites (oxime and carbonyl groups) and a reactive scaffold opens doors for its use in catalysis, materials science, and medicinal chemistry.
Promising areas for future application-oriented research include:
Coordination Chemistry and Catalysis: The oxime and carbonyl groups can act as ligands, coordinating to metal ions to form novel complexes. neuroquantology.comresearchgate.net These metal complexes could exhibit interesting catalytic activities, for example, in asymmetric catalysis or oxidation reactions. academie-sciences.frnih.gov
Medicinal Chemistry: Oxime-containing compounds are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. mdpi.comencyclopedia.pubmdpi.com The structural similarity of the 1,3-diphenylpropane core to that of chalcones, which are known for their cytotoxic effects, suggests that derivatives of 1,3-Diphenyl-1,2,3-propanetrione 2-oxime could be promising candidates for drug discovery. nih.gov
Materials Science: The photochromic properties observed in related oxime derivatives suggest that 1,3-Diphenyl-1,2,3-propanetrione 2-oxime or its derivatives could be explored for the development of smart materials, such as molecular switches or optical data storage systems. nih.gov
Q & A
Q. What personal protective equipment (PPE) is essential for handling this compound, given its potential sensitization risks?
- Methodological Answer : Use nitrile gloves (tested to EN 374 standards for >240-minute breakthrough time), chemical goggles, and lab coats. Avoid contact lenses; if necessary, follow protocols for lens removal during exposure incidents. Store separately from strong oxidizers and document waste disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
